molecular formula C4H4Br2ClF3 B1607633 1,2-Dibromo-4-chloro-1,1,2-trifluorobutane CAS No. 502457-70-7

1,2-Dibromo-4-chloro-1,1,2-trifluorobutane

Cat. No.: B1607633
CAS No.: 502457-70-7
M. Wt: 304.33 g/mol
InChI Key: PSZKHWSIFOQADS-UHFFFAOYSA-N
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Description

1,2-Dibromo-4-chloro-1,1,2-trifluorobutane is an organohalogen compound with the molecular formula C4H4Br2ClF3. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, making it a highly halogenated butane derivative. It is primarily used in various chemical synthesis processes and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dibromo-4-chloro-1,1,2-trifluorobutane can be synthesized through the halogenation of 4-chloro-1,1,2-trifluoro-1-butene. The process involves the addition of bromine to the double bond of the butene under controlled conditions . The reaction typically requires a solvent such as carbon tetrachloride and is carried out at room temperature.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale halogenation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dibromo-4-chloro-1,1,2-trifluorobutane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Reduction Reactions: The halogen atoms can be reduced to form less halogenated derivatives.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Elimination: Strong bases such as sodium ethoxide (NaOEt) in ethanol.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in ether.

Major Products:

    Substitution: Formation of alcohols or ethers.

    Elimination: Formation of alkenes.

    Reduction: Formation of partially halogenated butanes.

Scientific Research Applications

1,2-Dibromo-4-chloro-1,1,2-trifluorobutane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-dibromo-4-chloro-1,1,2-trifluorobutane involves its reactivity with nucleophiles and bases. The halogen atoms in the compound are highly electronegative, making the carbon atoms they are attached to electrophilic. This electrophilicity allows the compound to participate in various substitution and elimination reactions, where nucleophiles attack the electrophilic carbon atoms, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

  • 1,2-Dibromo-1,1,2-trifluoroethane
  • 1,4-Dibromo-2-chloro-1,1,2-trifluorobutane
  • 1-Bromo-3-chloropropane
  • 1-Bromo-4-chlorobutane

Uniqueness: 1,2-Dibromo-4-chloro-1,1,2-trifluorobutane is unique due to its specific arrangement of halogen atoms, which imparts distinct reactivity and chemical properties. Compared to similar compounds, it offers a unique combination of bromine, chlorine, and fluorine atoms, making it particularly useful in specialized chemical synthesis applications .

Properties

IUPAC Name

1,2-dibromo-4-chloro-1,1,2-trifluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Br2ClF3/c5-3(8,1-2-7)4(6,9)10/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZKHWSIFOQADS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)C(C(F)(F)Br)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Br2ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380809
Record name 1,2-dibromo-4-chloro-1,1,2-trifluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502457-70-7
Record name 1,2-Dibromo-4-chloro-1,1,2-trifluorobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502457-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-dibromo-4-chloro-1,1,2-trifluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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